Cas no 380424-11-3 (2-Cyano-N-(3-hydroxyphenyl)-3-[3-methoxy-4-(1-methylethoxy)phenyl]-2-propenamide)
2-Cyano-N-(3-hydroxyphenyl)-3-[3-methoxy-4-(1-methylethoxy)phenyl]-2-propenamide Chemical and Physical Properties
Names and Identifiers
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- EN300-26581628
- (2E)-2-cyano-N-(3-hydroxyphenyl)-3-[3-methoxy-4-(propan-2-yloxy)phenyl]prop-2-enamide
- Z56819766
- 2-cyano-N-(3-hydroxyphenyl)-3-[3-methoxy-4-(propan-2-yloxy)phenyl]prop-2-enamide
- STK949886
- 380424-11-3
- AKOS001024449
- (E)-2-cyano-N-(3-hydroxyphenyl)-3-(3-methoxy-4-propan-2-yloxyphenyl)prop-2-enamide
- 2-Cyano-N-(3-hydroxyphenyl)-3-[3-methoxy-4-(1-methylethoxy)phenyl]-2-propenamide
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- Inchi: 1S/C20H20N2O4/c1-13(2)26-18-8-7-14(10-19(18)25-3)9-15(12-21)20(24)22-16-5-4-6-17(23)11-16/h4-11,13,23H,1-3H3,(H,22,24)
- InChI Key: AKURTJSHJPTNFQ-UHFFFAOYSA-N
- SMILES: C(NC1=CC=CC(O)=C1)(=O)C(C#N)=CC1=CC=C(OC(C)C)C(OC)=C1
Computed Properties
- Exact Mass: 352.14230712g/mol
- Monoisotopic Mass: 352.14230712g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 26
- Rotatable Bond Count: 6
- Complexity: 551
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4
- Topological Polar Surface Area: 91.6Ų
Experimental Properties
- Density: 1.254±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 600.5±55.0 °C(Predicted)
- pka: 9.25±0.10(Predicted)
2-Cyano-N-(3-hydroxyphenyl)-3-[3-methoxy-4-(1-methylethoxy)phenyl]-2-propenamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26581628-0.05g |
2-cyano-N-(3-hydroxyphenyl)-3-[3-methoxy-4-(propan-2-yloxy)phenyl]prop-2-enamide |
380424-11-3 | 95.0% | 0.05g |
$246.0 | 2025-03-20 |
2-Cyano-N-(3-hydroxyphenyl)-3-[3-methoxy-4-(1-methylethoxy)phenyl]-2-propenamide Related Literature
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1. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
Additional information on 2-Cyano-N-(3-hydroxyphenyl)-3-[3-methoxy-4-(1-methylethoxy)phenyl]-2-propenamide
Introduction to 2-Cyano-N-(3-hydroxyphenyl)-3-[3-methoxy-4-(1-methylethoxy)phenyl]-2-propenamide (CAS No. 380424-11-3)
2-Cyano-N-(3-hydroxyphenyl)-3-[3-methoxy-4-(1-methylethoxy)phenyl]-2-propenamide, with the CAS number 380424-11-3, is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its IUPAC name, is a member of the class of compounds known as amides, characterized by the presence of a cyano group and a substituted phenyl ring. Its unique structural features make it a promising candidate for various therapeutic applications, particularly in the treatment of diseases involving inflammation and pain.
The molecular structure of 2-Cyano-N-(3-hydroxyphenyl)-3-[3-methoxy-4-(1-methylethoxy)phenyl]-2-propenamide consists of a central amide bond, a cyano group, and multiple substituted aromatic rings. The presence of these functional groups imparts specific chemical and biological properties to the compound. The cyano group, for instance, is known for its electron-withdrawing effect, which can influence the compound's reactivity and stability. The hydroxy and methoxy substituents on the phenyl rings contribute to the compound's solubility and binding affinity to various biological targets.
Recent studies have highlighted the potential of 2-Cyano-N-(3-hydroxyphenyl)-3-[3-methoxy-4-(1-methylethoxy)phenyl]-2-propenamide in modulating key signaling pathways involved in inflammation and pain. One notable study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, it has been shown to reduce nociceptive responses in animal models, suggesting its potential as an analgesic agent.
The mechanism of action of 2-Cyano-N-(3-hydroxyphenyl)-3-[3-methoxy-4-(1-methylethoxy)phenyl]-2-propenamide is believed to involve its interaction with specific receptors or enzymes involved in inflammatory pathways. For instance, it may act as a selective inhibitor of COX-2 (cyclooxygenase-2), an enzyme that plays a crucial role in the synthesis of prostaglandins, which are mediators of inflammation and pain. This selective inhibition could provide a therapeutic advantage over non-selective NSAIDs (nonsteroidal anti-inflammatory drugs), which can cause gastrointestinal side effects due to their broad-spectrum activity.
In addition to its anti-inflammatory and analgesic properties, 2-Cyano-N-(3-hydroxyphenyl)-3-[3-methoxy-4-(1-methylethoxy)phenyl]-2-propenamide has also shown promise in other therapeutic areas. Research conducted at the National Institutes of Health (NIH) has indicated that this compound may have neuroprotective effects, potentially making it useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The exact mechanisms underlying these neuroprotective effects are still under investigation, but they may involve the compound's ability to reduce oxidative stress and inhibit apoptosis in neuronal cells.
The synthesis of 2-Cyano-N-(3-hydroxyphenyl)-3-[3-methoxy-4-(1-methylethoxy)phenyl]-2-propenamide is a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. Common synthetic routes involve the condensation of appropriate cyanide and amine precursors followed by functional group modifications to introduce the desired substituents on the phenyl rings. Advances in synthetic chemistry have led to more efficient and scalable methods for producing this compound, making it more accessible for further research and development.
Clinical trials are currently underway to evaluate the safety and efficacy of 2-Cyano-N-(3-hydroxyphenyl)-3-[3-methoxy-4-(1-methylethoxy)phenyl]-2-propenamide in human subjects. Preliminary results from phase I trials have shown that the compound is well-tolerated at therapeutic doses with minimal side effects. These findings are encouraging and support further investigation into its potential as a novel therapeutic agent.
In conclusion, 2-Cyano-N-(3-hydroxyphenyl)-3-[3-methoxy-4-(1-methylethoxy)phenyl]-2-propenamide (CAS No. 380424-11-3) is a promising compound with diverse therapeutic applications. Its unique chemical structure and biological properties make it an attractive candidate for further research and development in areas such as inflammation, pain management, and neuroprotection. As ongoing studies continue to uncover new insights into its mechanisms of action and potential benefits, this compound holds significant promise for advancing medical treatments in these critical areas.
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